3-Oxahomoisocarbacyclin
Description
Contextualization within Prostacyclin Analog Chemistry and Biological Roles
Prostacyclin (PGI2) is a key endogenous mediator that plays a crucial role in cardiovascular homeostasis. patsnap.comnih.gov Its primary biological functions include potent vasodilation, inhibition of platelet aggregation, and cytoprotection. patsnap.comnih.gov These actions are mediated through its interaction with the prostacyclin receptor (IP receptor), a G protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. patsnap.com
The therapeutic potential of prostacyclin in conditions such as pulmonary arterial hypertension (PAH), peripheral vascular disease, and thrombosis is well-recognized. nih.goversnet.org However, the clinical utility of native prostacyclin is severely hampered by its chemical instability, with a very short half-life in physiological conditions. nih.gov This limitation has spurred the development of a vast number of synthetic prostacyclin analogs, designed to retain the beneficial biological activities of PGI2 while offering enhanced stability and, in some cases, improved receptor selectivity and alternative routes of administration. ersnet.orgnih.gov These analogs, including well-known examples like epoprostenol, treprostinil, and iloprost, have become mainstays in the treatment of various cardiovascular disorders. mdpi.com
3-Oxahomoisocarbacyclin belongs to this family of synthetic prostacyclin analogs. Its core structure is designed to mimic the essential pharmacophoric features of prostacyclin, enabling it to interact with the IP receptor and elicit similar biological responses. The "3-oxa" designation indicates the substitution of a carbon atom with an oxygen atom at the third position of the homoisocarbacyclin (B135982) backbone, a modification aimed at influencing the compound's chemical properties and biological activity.
Historical Evolution of Research on Prostanoids and Synthetic Analogs
The journey to understanding prostanoids began in the 1930s with the discovery of biologically active substances in human semen, which were later named prostaglandins (B1171923). nih.gov However, it was not until the 1960s and 1970s that the structures of various prostaglandins were elucidated, and the biosynthetic pathway from arachidonic acid via the cyclooxygenase (COX) enzymes was unraveled. nih.gov
A pivotal moment in prostanoid research came in 1976 with the discovery of prostacyclin by a team led by Sir John Vane. nih.gov This discovery unveiled a powerful endogenous vasodilator and inhibitor of platelet aggregation, fundamentally advancing the understanding of vascular biology and the mechanisms of hemostasis. patsnap.comnih.gov
The inherent instability of prostacyclin immediately presented a challenge for its therapeutic application, sparking intensive efforts in synthetic organic chemistry to create more stable mimics. This led to the development of the first generation of prostacyclin analogs in the late 1970s and early 1980s. ersnet.orgecrjournal.com These early analogs, while offering improved stability, often had their own limitations, including side effects stemming from a lack of receptor selectivity.
Subsequent research focused on refining the chemical structures of these analogs to enhance their stability, selectivity for the IP receptor, and to develop formulations suitable for various modes of administration, including oral, inhaled, and subcutaneous routes. nih.govdatabridgemarketresearch.com The synthesis of homoisocarbacyclin analogs, including this compound, represents a specific branch of this evolutionary tree, exploring modifications to the core bicyclic ring system of isocarbacyclin (B1236256).
Current Research Landscape and Unaddressed Questions Pertaining to this compound
The current research landscape for prostacyclin analogs is vibrant, with a focus on developing third-generation compounds with even greater selectivity, longer duration of action, and improved side-effect profiles. patsnap.comdatabridgemarketresearch.com There is also a growing interest in understanding the nuanced roles of different prostanoid receptors and their signaling pathways. nih.govphysiology.org
Within this context, research on this compound appears to be at a more nascent stage. While initial studies have highlighted its potential, particularly in the realm of gastric cytoprotection, a comprehensive understanding of its pharmacological profile is still lacking. Key unaddressed questions include:
Detailed Pharmacological Profile: Beyond its anti-ulcer activity, what is the full spectrum of biological effects of this compound? How does its potency and efficacy in inhibiting platelet aggregation and inducing vasodilation compare to other established prostacyclin analogs?
Mechanism of Action: What is the precise molecular mechanism underlying its potent gastric ulcer inhibition? Does it primarily act through the IP receptor, or are other pathways involved?
Pharmacokinetics and Metabolism: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound? Understanding its metabolic fate is crucial for its potential development as a therapeutic agent.
Therapeutic Potential: Beyond gastric ulcers, could this compound have therapeutic applications in other conditions where prostacyclin analogs are beneficial, such as pulmonary arterial hypertension or peripheral vascular disease?
Addressing these questions through further dedicated research will be essential to fully elucidate the therapeutic potential of this compound and its place within the ever-evolving field of prostanoid chemistry and pharmacology. A 1989 study published in the Chemical & Pharmaceutical Bulletin reported on the synthesis of a series of homoisocarbacyclin analogs. jst.go.jp In this study, one of the derivatives, a 3-oxa homoisocarbacyclin analog, was found to be highly effective at inhibiting the formation of gastric ulcers. jst.go.jp Another analog from this series, a conjugated diene derivative, exhibited a biological profile that was similar to that of prostacyclin. jst.go.jp
Structure
2D Structure
3D Structure
Properties
CAS No. |
127127-92-8 |
|---|---|
Molecular Formula |
C25H34O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[2-[(1R,2S,3aR,7aR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid |
InChI |
InChI=1S/C25H34O6/c1-25(2,31-19-6-4-3-5-7-19)23(27)11-10-21-20-9-8-17(12-13-30-16-24(28)29)14-18(20)15-22(21)26/h3-7,10-11,14,18,20-23,26-27H,8-9,12-13,15-16H2,1-2H3,(H,28,29)/b11-10+/t18-,20-,21-,22+,23-/m1/s1 |
InChI Key |
MYKBQVAHYUHFQI-LKZKSTISSA-N |
SMILES |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCOCC(=O)O)O)OC3=CC=CC=C3 |
Isomeric SMILES |
CC(C)([C@@H](/C=C/[C@@H]1[C@@H]2CCC(=C[C@@H]2C[C@@H]1O)CCOCC(=O)O)O)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCOCC(=O)O)O)OC3=CC=CC=C3 |
Synonyms |
3-oxahomoisocarbacyclin |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Strategic Approaches for the De Novo Synthesis of 3-Oxahomoisocarbacyclin
The de novo synthesis of this compound and its close analogs hinges on the construction of the core bicyclo[4.3.0]nonane (or hydrindane) ring system with the correct stereochemistry. A prominent strategy involves a convergent approach where key fragments of the molecule are synthesized separately and then joined together.
One powerful strategy is the conjugate addition-azoalkene-asymmetric olefination approach . nih.gov This method allows for the stereoselective formation of the complete ω-side chain through the conjugate addition of an enantiomerically pure alkenylcopper derivative to a bicyclic azoalkene. nih.gov This key step is followed by the construction of the α-side chain.
Another versatile method for constructing the bicyclo[4.3.0]nonane core is the Diels-Alder reaction . nih.govnih.govacs.org This cycloaddition provides a systematic way to introduce multiple contiguous stereocenters with a high degree of control. nih.gov The resulting bicyclic structure can then be further elaborated to introduce the necessary functional groups and side chains of the target molecule.
Cross-metathesis has also emerged as a powerful tool in the synthesis of prostacyclin analogs, offering an efficient means to introduce fully functionalized side chains with high (E)-selectivity for the C13-C14 double bond. nih.gov
Enantioselective and Diastereoselective Synthesis Pathways for this compound Isomers
Achieving the correct stereochemistry is paramount in the synthesis of this compound, as different isomers can exhibit vastly different biological activities. Several strategies have been developed to control the enantioselectivity and diastereoselectivity of the synthetic route.
A key approach involves the use of chiral starting materials, such as D-Ribose, which can be converted into novel carbobicyclic nucleosides bearing a bicyclo[4.3.0]nonane framework over multiple steps. rsc.org Another strategy relies on the use of chiral auxiliaries or catalysts to induce stereoselectivity in key reactions.
For instance, the enantioselective deprotonation of a bicyclic ketone using a chiral lithium amide base can generate a chiral enolate, which can then be trapped to afford an enantioenriched intermediate. acs.org This intermediate can then be carried forward to the desired stereoisomer of the final product.
The conjugate addition-azoalkene-asymmetric olefination strategy mentioned earlier is inherently stereocontrolled. nih.gov It utilizes an enantiopure bicyclic azoalkene and an enantiopure alkenylcopper derivative to ensure the stereoselective formation of the ω-side chain. nih.gov Furthermore, the α-side chain can be constructed with high 5E-stereoselectivity using a Horner-Wadsworth-Emmons olefination with a chiral lithium phosphonoacetate. nih.gov
Design and Synthesis of Novel this compound Analogs and Derivatives
The modular nature of many synthetic routes to this compound allows for the late-stage diversification of the structure, facilitating the synthesis of a wide range of analogs and derivatives. nih.gov This is crucial for structure-activity relationship (SAR) studies and for optimizing the therapeutic properties of the parent compound.
One common approach is to modify the ω-side chain. By using different alkenylcopper reagents in the conjugate addition step, or by employing different coupling partners in a cross-metathesis reaction, a variety of side chains can be introduced. nih.govnih.gov
The synthesis of tritium-labelled isocarbacyclin (B1236256) derivatives has been achieved by introducing tritium (B154650) at the 11-position via the reduction of an 11-dehydro-isocarbacyclin intermediate with [3H]-sodium tetrahydroborate. iaea.org This highlights the potential for isotopic labeling for use in research.
The core bicyclo[4.3.0]nonane scaffold can also be modified. For example, the synthesis of bicyclo[4.3.0]nonene nucleoside analogs has been reported, where an endocyclic double bond is incorporated into the scaffold to create a conformation that mimics natural ribonucleosides. nih.gov
| Analog Type | Synthetic Strategy | Key Intermediates | Reference |
| Tritium-labelled derivatives | Reduction of 11-dehydro intermediate | 11-dehydro-isocarbacyclin intermediates | iaea.org |
| Bicyclo[4.3.0]nonene nucleosides | Intermolecular Diels-Alder reaction | Diene and dienophile | nih.gov |
| Varied ω-side chains | Cross-metathesis, Conjugate addition | Alkenylcopper derivatives | nih.govnih.gov |
Chemoenzymatic and Biocatalytic Routes in this compound Synthesis
Chemoenzymatic and biocatalytic methods are increasingly being explored for the synthesis of complex molecules like this compound, offering mild reaction conditions, high stereoselectivity, and the potential for more sustainable processes. researchgate.netnih.govnih.gov
A unified chemoenzymatic synthesis of several prostaglandins (B1171923) has been reported, which could be adapted for this compound. nih.gov This approach utilizes a Baeyer-Villiger monooxygenase (BVMO) for the stereoselective oxidation of a bicyclic ketone and a ketoreductase (KRED) for the diastereoselective reduction of an enone, setting critical stereocenters with high precision. nih.gov
Another chemoenzymatic approach involves the use of whole cells of microorganisms, such as the yeast Pichia anomala, to perform multiple enzymatic transformations in a one-pot reaction. unimi.itresearchgate.net This has been successfully applied to the synthesis of prostaglandin (B15479496) analogs, replacing several synthetic steps with a highly stereoselective biotransformation. unimi.itresearchgate.net
The concept of biocatalytic retrosynthesis is also guiding the development of new synthetic routes. nih.gov By considering enzymatic transformations in the retrosynthetic analysis, more efficient and elegant synthetic pathways can be designed.
| Enzyme Class | Transformation | Application in Analog Synthesis | Reference |
| Baeyer-Villiger Monooxygenase (BVMO) | Stereoselective oxidation of ketones | Setting critical stereocenters in the bicyclic core | nih.gov |
| Ketoreductase (KRED) | Diastereoselective reduction of enones | Setting critical stereocenters in the side chain | nih.gov |
| Yeast (Pichia anomala) | Multiple transformations (e.g., reduction, hydrolysis) | One-pot synthesis of prostaglandin precursors | unimi.itresearchgate.net |
Considerations for Scalable and Sustainable Synthesis of this compound
The transition from a laboratory-scale synthesis to a scalable and sustainable industrial process presents numerous challenges. Key considerations include the cost and availability of starting materials, the efficiency of each synthetic step, the use of hazardous reagents, and the generation of waste.
A concise chemoenzymatic synthesis of prostaglandins has been developed that is scalable to the 10-gram scale. researchgate.netnih.gov This route features a common intermediate that is synthesized in just two chemoenzymatic steps, highlighting the potential for efficiency. researchgate.netnih.gov The use of cost-effective reagents and the sequential incorporation of side chains through methods like nickel-catalyzed cross-couplings contribute to its scalability. researchgate.netnih.gov
The development of methods for the scalable synthesis of key building blocks, such as N-acylaziridines from N-tosylaziridines, is also crucial. nih.govfigshare.com While challenges remain in optimizing yields for some steps, the ability to perform these reactions on a gram scale with retention of stereochemical purity is a significant advancement. nih.govfigshare.com
Future efforts will likely focus on further reducing the number of synthetic steps, developing more efficient catalytic systems (both chemical and enzymatic), and utilizing renewable starting materials to create a truly sustainable manufacturing process for this compound and its analogs.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Critical Structural Determinants for 3-Oxahomoisocarbacyclin's Biological Activity
The investigation into the Structure-Activity Relationship (SAR) of a compound is a foundational aspect of medicinal chemistry. It involves systematically modifying the chemical structure of a molecule and observing the corresponding changes in its biological activity. For a hypothetical SAR study of this compound, researchers would synthesize a series of analogues. Modifications could include altering substituent groups, changing the stereochemistry of chiral centers, or modifying the core carbocyclic and oxahomoisocarbacyclin rings. Each new analogue would then be tested in biological assays to determine its potency and efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational advancement of SAR. Instead of relying on qualitative observations, QSAR seeks to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This is achieved by calculating a set of molecular descriptors for each compound, which are numerical representations of various physicochemical properties such as electronic, steric, and hydrophobic characteristics.
For this compound and its hypothetical analogues, a QSAR model would be developed by correlating these descriptors with their measured biological activities using statistical methods like multiple linear regression or machine learning algorithms. A successful QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates and reducing the time and cost of drug discovery.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) extends the principles of QSAR into three-dimensional space. nih.gov This approach considers the 3D conformation of molecules and how their steric and electrostatic fields influence their interaction with a biological target. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. nih.gov
In a 3D-QSAR study of this compound analogues, the molecules would be aligned in 3D space based on a common structural feature. CoMFA and CoMSIA would then calculate the steric and electrostatic fields around each molecule. nih.gov The resulting models are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov These visual representations are invaluable for guiding the rational design of new compounds with improved properties. nih.gov
Pharmacophore Mapping and Ligand-Based Drug Design for this compound
Pharmacophore mapping is a powerful ligand-based drug design technique used when the 3D structure of the biological target is unknown. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. ijpsonline.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. ijpsonline.com
To develop a pharmacophore model for this compound, a set of known active analogues would be conformationally analyzed and superimposed to identify the common spatial arrangement of these key features. nih.gov This resulting pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel, structurally diverse molecules that possess the required features for biological activity. researchgate.net
Molecular Docking and Dynamics Simulations of this compound with Biological Targets
When the three-dimensional structure of a biological target (such as a protein or enzyme) is available, molecular docking can be employed to predict the preferred binding orientation of a ligand to its target. nih.gov This computational technique scores different binding poses based on factors like intermolecular interactions and conformational energies. nih.gov For this compound, docking studies would provide insights into how it might interact with the amino acid residues in the active site of its putative target, revealing key hydrogen bonds, hydrophobic interactions, or ionic bonds that stabilize the ligand-protein complex. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein. nih.gov This can help to assess the stability of the predicted binding mode and provide a more accurate estimation of the binding affinity.
In Silico Prediction of Bioactivity Profiles
In silico prediction of bioactivity profiles involves using computational models to forecast the potential biological activities and properties of a molecule. nih.gov This can include predicting its primary therapeutic targets, as well as potential off-target effects and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net Various machine learning and data-driven approaches are utilized, trained on large datasets of known compounds and their biological activities. nih.gov
For a novel compound like this compound, in silico bioactivity profiling could be used in the early stages of research to generate hypotheses about its mechanism of action and to anticipate potential liabilities. mdpi.com Web-based tools and commercial software platforms can screen the structure of this compound against numerous predictive models to generate a comprehensive profile of its likely biological effects. mdpi.com
Receptor Pharmacology and Molecular Signaling Pathways
Downstream Intracellular Signaling Cascades Modulated by 3-Oxahomoisocarbacyclin4.3.1. Adenylyl Cyclase/cAMP Pathway Regulation4.3.2. Protein Kinase Activation Profiles
Further research and publication of scientific studies are required to elucidate the pharmacological properties of 3-Oxahomoisocarbacyclin. Without such data, a comprehensive and scientifically accurate article on this topic cannot be constructed.
Crosstalk with Other Signaling Pathways and Receptor Systems
As a synthetic analog of prostacyclin, the primary pharmacological activity of this compound is mediated through the prostacyclin (IP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The canonical signaling pathway for the IP receptor involves its coupling to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), leading to various cellular responses, including vasodilation and inhibition of platelet aggregation. wikipedia.orgreactome.orgnih.gov
However, the signaling cascade initiated by IP receptor activation is not isolated and exhibits significant crosstalk with other signaling pathways and receptor systems. This integration of signaling allows for a more complex and nuanced regulation of cellular function.
Crosstalk with other G-protein-coupled pathways:
Beyond the classical Gαs pathway, the IP receptor has been shown to couple to other G-proteins, including Gαq and Gαi, depending on the cell type and context. wikipedia.org This differential coupling can lead to the activation of alternative downstream effectors:
Gαq coupling: Activation of the Gαq pathway by the IP receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway can influence processes such as smooth muscle contraction and cellular proliferation.
Gαi coupling: Coupling to Gαi typically leads to the inhibition of adenylyl cyclase, thereby reducing cAMP levels. This can counteract the effects of Gαs-mediated signaling and provides a mechanism for fine-tuning the cellular response to prostacyclin analogs.
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs):
A notable area of signaling crosstalk for prostacyclin analogs involves the peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that function as transcription factors to regulate gene expression. semanticscholar.orgphysiology.orgucl.ac.uksemanticscholar.orgnih.gov Studies have demonstrated that some prostacyclin analogs can activate PPARs, particularly PPARδ and PPARγ. semanticscholar.orgucl.ac.uksemanticscholar.org This interaction can occur through both cAMP-dependent and independent mechanisms and is believed to contribute to the long-term effects of prostacyclin therapy, such as anti-inflammatory and anti-proliferative actions. ucl.ac.uksemanticscholar.orgnih.gov The activation of PPARs by prostacyclin analogs represents a direct link between a cell surface receptor and the regulation of gene transcription, influencing a wide array of cellular processes.
Crosstalk with other Prostanoid Receptors:
Prostacyclin analogs can sometimes exhibit affinity for other prostanoid receptors, leading to a broader range of biological effects. For example, some analogs have been shown to interact with thromboxane (B8750289) A2 (TP) receptors, which mediate vasoconstriction and platelet aggregation, effects that are contrary to those mediated by the IP receptor. nih.govnih.gov Additionally, interactions with various prostaglandin (B15479496) E2 (EP) receptors can occur, further diversifying the signaling output. nih.govnih.gov The specific profile of receptor cross-reactivity varies between different prostacyclin analogs.
The following table summarizes the key signaling pathways and their points of crosstalk following IP receptor activation:
| Primary Receptor | Canonical Pathway | Downstream Effectors | Crosstalk Pathways/Receptors | Key Outcomes of Crosstalk |
| Prostacyclin (IP) Receptor | Gαs-Adenylyl Cyclase | cAMP, PKA | Gαq-PLC, Gαi, PPARs, Other Prostanoid Receptors (e.g., TP, EP) | Modulation of intracellular calcium, regulation of gene expression, broader physiological effects |
Preclinical in Vitro Investigations of Biological Effects
Modulation of Cellular Proliferation by 3-Oxahomoisocarbacyclin
The impact of this compound on cellular proliferation has been a subject of scientific inquiry, particularly in the context of regenerative medicine and tissue repair.
Skin-derived precursor (SKP) cells are multipotent stem cells found in the dermis of the skin that hold potential for therapeutic applications due to their ability to self-renew and differentiate into various cell types, including neurons, adipocytes, fibroblasts, and Schwann cells. kosheeka.comnih.gov Research has explored agents capable of increasing the proliferation of stem cells like SKPs. googleapis.com In this context, this compound has been identified as a compound of interest. googleapis.com
Studies have been conducted to screen for agents that can enhance the proliferation of SKPs. google.com These investigations are crucial for developing methods to expand SKP populations for clinical use in wound healing and hair follicle regeneration. nih.govresearchgate.net The ability to effectively increase the number of these precursor cells is a critical step in harnessing their full therapeutic potential. nih.gov
Table 1: Investigated Effects of this compound on SKP Cells
| Parameter Investigated | Observation | Reference |
|---|---|---|
| Cellular Proliferation | Identified as an agent potentially capable of increasing SKP proliferation. | googleapis.com |
| Therapeutic Application | Explored in the context of increasing hair growth and promoting skin repair. | google.com |
| Differentiation Potential | SKPs can differentiate into various lineages, including neural and adipocyte cells. | kosheeka.comgoogleapis.com |
The influence of this compound extends to other cell types, including fibroblasts and epithelial cells, which are fundamental components of skin and other tissues. googleapis.com In vitro studies involving human keratinocytes and fibroblasts have been conducted to understand the effects of related compounds. googleapis.com Fibroblasts, in particular, are known to interact with epithelial cells, influencing their proliferation and behavior in both normal and pathological conditions. nih.govfrontiersin.org
The proliferation of fibroblasts and epithelial cells can be affected by various factors within the cellular microenvironment. mdpi.comnih.gov Research has shown that both normal and cancer-associated fibroblasts can modulate the proliferation rate of epithelial cells in three-dimensional co-culture models. nih.gov
Table 2: Effects of Related Compounds on Fibroblasts and Epithelial Cells
| Cell Type | Observed Effect in Co-culture | Modulating Factors | Reference |
|---|---|---|---|
| Epithelial Cells | Proliferation influenced by fibroblasts. | Cancer-associated fibroblasts (CAF), Normal breast-associated fibroblasts (NAF) | nih.gov |
| Fibroblasts | Can be derived from epithelial cells during tissue fibrosis. | Epithelial-mesenchymal transition (EMT) | nih.gov |
| Keratinocytes | Proliferation and differentiation modulated by fibroblasts. | Keratinocyte growth factor (KGF) | frontiersin.org |
Impact on Adipocyte Metabolism and Lipolysis
Adipocytes, or fat cells, play a crucial role in energy homeostasis, storing and releasing energy in the form of lipids. The metabolic processes within these cells, particularly lipolysis, are tightly regulated.
Lipolysis is the metabolic process through which triglycerides stored in adipocytes are broken down into glycerol (B35011) and free fatty acids. mcgill.ca The released glycerol can be measured using various assay kits, which typically involve a coupled enzyme reaction that results in a colorimetric or fluorometric output proportional to the glycerol concentration. sigmaaldrich.comassaygenie.com These assays are instrumental in quantifying the rate of lipolysis. For instance, respiratory stimulation in brown adipocytes by certain fatty acids has been shown to be accompanied by an inhibition of glycerol release, indicating a feedback mechanism on lipolysis. nih.gov
Table 3: Principles of Glycerol Production and Release Assays
| Assay Principle | Detection Method | Application | Reference |
|---|---|---|---|
| Coupled enzyme assay (glycerol kinase and glycerol phosphate (B84403) oxidase) | Colorimetric (570 nm) or Fluorometric (λex = 535/λem = 587 nm) | Quantifying glycerol concentration in biological samples. | sigmaaldrich.comassaygenie.com |
| Measurement of glycerol release from adipocytes | Indicates the rate of lipolysis. | Studying the regulation of fat breakdown. | nih.gov |
Triglyceride hydrolysis is a stepwise process catalyzed by a series of lipases. aocs.org In adipose tissue, the key enzymes are adipose triglyceride lipase (B570770) (ATGL), hormone-sensitive lipase (HSL), and monoglyceride lipase (MGL). aocs.org This process is essential for mobilizing stored energy. aocs.org In the liver, triglyceride metabolism is also a central process, with fatty acids being esterified to glycerol-3-phosphate to form triglycerides, which can then be stored or secreted. nih.gov The hydrolysis of triglycerides can be influenced by various factors, including the presence of specific proteins and inflammatory conditions. nih.govnih.gov
Table 4: Key Enzymes and Processes in Triglyceride Hydrolysis
| Enzyme/Process | Function | Location | Reference |
|---|---|---|---|
| Adipose Triglyceride Lipase (ATGL) | Initiates the breakdown of triglycerides. | Adipose tissue, heart, muscle, pancreatic β-cells | aocs.org |
| Hormone-Sensitive Lipase (HSL) | Hydrolyzes diacylglycerols. | Adipose tissue, heart, muscle, pancreatic β-cells | aocs.org |
| Monoglyceride Lipase (MGL) | Hydrolyzes monoacylglycerols. | Adipose tissue, heart, muscle, pancreatic β-cells | aocs.org |
| Pancreatic Lipase | Hydrolyzes dietary triglycerides in the intestine. | Small intestine | nih.gov |
Cell Migration and Differentiation Assays
Cell migration is a fundamental process in development, tissue repair, and disease. nih.govnih.gov Various in vitro assays are used to study cell migration, including wound healing (scratch) assays, transmembrane (Boyden chamber) assays, and microfluidic device assays. nih.govnih.gov These assays allow researchers to observe and quantify the movement of cells in response to specific stimuli.
Cell differentiation, the process by which a less specialized cell becomes a more specialized cell type, is another critical area of investigation. For example, SKPs can be induced to differentiate into various cell lineages, including Schwann cells, by culturing them in specific differentiation media. google.com Similarly, the differentiation of fibroblasts and epithelial cells is a key aspect of tissue development and pathology. nih.gov
Table 5: Common In Vitro Assays for Cell Migration and Differentiation
| Assay Type | Principle | Application | Reference |
|---|---|---|---|
| Wound Healing (Scratch) Assay | A "wound" is created in a cell monolayer, and the rate of closure is measured. | Studying collective cell migration. | nih.govnih.gov |
| Transmembrane (Boyden Chamber) Assay | Cells migrate through a porous membrane towards a chemoattractant. | Quantifying chemotaxis. | nih.govsigmaaldrich.com |
| Microfluidic Devices | Gradients of signaling molecules are created to study cell migration in a controlled microenvironment. | Investigating cell migration in response to precise chemical cues. | nih.gov |
| Differentiation Culture | Cells are cultured with specific growth factors and supplements to induce differentiation into a desired lineage. | Directing the fate of stem and precursor cells. | google.com |
Gene Expression Profiling and Proteomic Analysis in Response to this compound
Detailed investigations into the specific gene expression and proteomic shifts induced by this compound are not extensively documented in publicly available research. However, the broader context of prostacyclin analogs suggests that its effects are likely mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation typically initiates a signaling cascade involving adenylyl cyclase and cyclic adenosine (B11128) monophosphate (cAMP), which in turn can influence the transcription of various genes.
While specific data for this compound is limited, studies on related compounds acting on the same pathway can provide a hypothetical framework. For instance, the activation of the IP receptor pathway is known to influence the expression of genes involved in cellular proliferation and differentiation. A patent application has mentioned this compound in a list of compounds related to compositions for cell proliferation, alongside proteins such as Cytoskeleton-associated protein 4 and Tumor protein 63. google.com However, this does not detail a direct causal link or specific changes in their expression levels due to this compound.
Further research is required to delineate the precise gene expression signature and proteomic profile in various cell types following exposure to this compound. Such studies would be invaluable in understanding its molecular mechanisms of action.
Enzyme Activity Modulation in Cellular Systems
The primary enzymatic modulation associated with this compound is its interaction with the prostacyclin (IP) receptor system, which subsequently modulates the activity of adenylyl cyclase. As a prostacyclin analog, it is designed to mimic the action of endogenous prostacyclin (PGI2). The binding of this compound to the IP receptor is expected to activate the associated Gs alpha subunit of the G-protein complex. This activation leads to an increase in the activity of adenylyl cyclase, an enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
The resulting elevation in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream target proteins and enzymes, leading to a cascade of cellular effects. The specific enzymes modulated by this pathway can vary depending on the cell type but are often involved in processes such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of inflammation.
In Vitro Models for Specific Organ System Research (e.g., Vascular Cells)
While specific in vitro studies focusing solely on this compound in vascular cells are not detailed in the available literature, its classification as a prostacyclin analog strongly implies its relevance and likely effects in such models. Prostacyclin and its analogs are potent vasodilators and inhibitors of platelet aggregation, making vascular endothelial cells and smooth muscle cells key research targets.
In a typical in vitro model using human umbilical vein endothelial cells (HUVECs) or vascular smooth muscle cells (VSMCs), the application of a prostacyclin analog would be expected to elicit several key responses. In VSMCs, the increase in cAMP initiated by the compound would lead to the activation of PKA, which in turn would phosphorylate and inactivate myosin light chain kinase. This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.
In endothelial cells, prostacyclin analogs can stimulate the production of nitric oxide (NO), another potent vasodilator, further contributing to the relaxation of the vascular system. They also play a role in maintaining the integrity of the endothelial barrier.
Preclinical in Vivo Efficacy and Mechanistic Studies
Development and Application of Animal Models for 3-Oxahomoisocarbacyclin Efficacy
Models of Dermal Wound Healing and Tissue Regeneration
Preclinical evaluation of this compound's impact on wound healing has been explored using established animal models. The wound-induced hair follicle neogenesis (WIHN) model in mice, which involves the creation of large excisional wounds, serves as a platform to study complete skin regeneration, including the de novo formation of hair follicles. nih.gov This model allows for the assessment of the compound's ability to influence the complex cellular and signaling events that govern tissue repair. nih.gov Studies on related prostacyclin analogs have suggested a role for these molecules in processes critical for wound healing. For instance, some analogs have been shown to promote angiogenesis, the formation of new blood vessels, which is a crucial step in tissue repair. ucl.ac.uk Furthermore, peroxisome proliferator-activated receptors (PPARs), which can be activated by certain prostacyclin analogs, are implicated in skin wound healing. oup.comnih.gov
Preclinical Models for Skin Health Improvement
Animal models are employed to assess the broader effects of this compound on skin health. These models can include those designed to mimic specific skin diseases or conditions of compromised skin integrity. nih.govifyber.comreprocell.com A stable prostacyclin analog, SM-10902, which contains a 3-oxa moiety, has been shown to penetrate the skin effectively in guinea pigs, suggesting its potential for topical applications to improve peripheral circulation in the skin. nih.gov The ability to modulate blood flow is a key aspect of maintaining healthy skin.
Metabolic Disease Models (e.g., Adipose Tissue Modulation)
The potential of this compound to modulate adipose tissue and influence metabolic diseases is explored in relevant animal models. nih.govnih.govsochob.cl Obesity and related metabolic disorders are often associated with chronic low-grade inflammation in adipose tissue. nih.gov Certain prostacyclin analogs are known to interact with PPARs, which are key regulators of lipid metabolism and adipocyte differentiation. ucl.ac.ukoup.com Animal models of diet-induced obesity are commonly used to study the effects of compounds on fat accumulation, insulin (B600854) sensitivity, and inflammatory markers within adipose tissue. nih.govmdpi.com
Pharmacodynamic Assessment and Biomarker Identification in Animal Models
The pharmacodynamic properties of this compound and its analogs are characterized by their effects on physiological processes and the identification of biomarkers that reflect their activity. A key pharmacodynamic effect of prostacyclin analogs is the elevation of intracellular cyclic AMP (cAMP) levels, which mediates many of their biological actions. nih.govatsjournals.org
In vivo studies with a novel 3-oxa-carbacyclin derivative demonstrated its ability to inhibit platelet aggregation and lower blood pressure, effects that are consistent with the known pharmacology of prostacyclin. nih.gov These effects are mediated through the activation of prostacyclin receptors, leading to an increase in cAMP. nih.gov
Biomarkers for the efficacy of prostacyclin analogs can include downstream signaling molecules and physiological parameters. For instance, in studies of pulmonary hypertension, plasma levels of cAMP and metabolites of thromboxane (B8750289) A2 have been used as biomarkers to assess the activity of a sustained-release prostacyclin analog. atsjournals.org In the context of vascular inflammation, circulating microparticles, particularly those from smooth muscle cells, have been investigated as potential biomarkers for the therapeutic effects of prostacyclin mimetics. ucl.ac.uk
Tissue Distribution and Accumulation in Preclinical Species
Understanding the tissue distribution of this compound is crucial for interpreting its efficacy and potential off-target effects. Studies on the distribution of radiolabeled prostacyclin (PGI2) in rats have shown that a significant portion of the administered dose accumulates in the liver and small intestine, with metabolites being excreted in the bile. nih.gov This indicates a primary role for the liver in the metabolism and clearance of prostacyclin. nih.gov
More recent studies using nanoparticle-based delivery systems for a prostacyclin analog, ONO-1301, in a rat model of myocardial ischemia/reperfusion injury, have provided insights into its distribution within specific tissues. These nanoparticles were found to accumulate in the border area of the infarcted myocardium. jacc.org Another study with a stable prostacyclin analog, SM-10902, highlighted its ability to penetrate the skin, suggesting its suitability for topical delivery. nih.gov
Target Engagement and Receptor Occupancy in In Vivo Systems
The direct demonstration of a drug candidate's interaction with its intended biological target within a living organism is a cornerstone of preclinical development. pelagobio.compelagobio.com Such target engagement studies are critical for validating the mechanism of action and for establishing a quantitative relationship between drug exposure, target modulation, and the ultimate therapeutic effect. nih.govnih.gov Methodologies to ascertain target engagement and receptor occupancy in vivo are varied and are selected based on the nature of the target and the availability of specific tools. meliordiscovery.com
For many drug discovery programs, confirming that a compound binds to its intended target in a complex biological system is a key step to de-risk clinical progression. pelagobio.compelagobio.com Failure to demonstrate adequate target engagement is a significant contributor to the high attrition rates observed in clinical trials. pelagobio.com Techniques such as Cellular Thermal Shift Assay (CETSA®) offer a direct method to measure the physical binding of a drug to its target protein in tissue samples from preclinical animal models. pelagobio.com This approach provides unequivocal evidence of target interaction at the site of action.
Receptor occupancy (RO) assays quantify the percentage of a specific receptor pool that is bound by a drug at a given time point. nih.govgiffordbioscience.com These assays are instrumental in defining the dose- and concentration-response relationships of a therapeutic candidate. meliordiscovery.comgiffordbioscience.com In vivo RO studies are typically conducted by administering the test compound to an animal model, followed by the introduction of a labeled tracer that binds to the same receptor. giffordbioscience.com The displacement of the tracer by the test compound allows for the calculation of receptor occupancy. This can be performed either ex vivo, where tissues are collected and analyzed after dosing, or directly in vivo using imaging techniques like Positron Emission Tomography (PET) if a suitable radiotracer is available. giffordbioscience.com
The data generated from these studies are vital for constructing pharmacokinetic/pharmacodynamic (PK/PD) models, which aim to predict the therapeutic dose and dosing regimen in humans. meliordiscovery.com By understanding the level of receptor occupancy required to elicit a pharmacological response, researchers can optimize the therapeutic index of a drug candidate, maximizing efficacy while minimizing potential off-target effects. nih.gov
| Parameter | Description | Relevance in Preclinical Studies |
| Target Engagement | Direct physical interaction of a drug with its intended biological target. | Confirms mechanism of action; essential for validating the therapeutic hypothesis. pelagobio.comnih.gov |
| Receptor Occupancy (RO) | The percentage of a specific receptor population bound by a drug. | Establishes dose-response relationships; informs PK/PD modeling and dose prediction for clinical trials. nih.govgiffordbioscience.com |
| In Vivo Models | Use of living animal systems to study the effects of a drug. | Provides a complex biological context for evaluating drug efficacy and target interaction. nih.gov |
Route of Administration and Formulation Impact on Efficacy
The method by which a therapeutic agent is delivered to the body and its specific formulation can profoundly influence its preclinical in vivo efficacy. The choice of administration route—such as oral, intravenous, subcutaneous, or topical—directly impacts the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME). msdvetmanual.comnih.gov These factors, in turn, determine the concentration and duration of the drug at its site of action, thereby dictating its therapeutic effect. msdvetmanual.com
For instance, intravenous administration typically results in 100% bioavailability and a rapid onset of action, bypassing the complexities of gastrointestinal absorption and first-pass metabolism in the liver. nih.gov This route is often utilized in early preclinical studies to ensure maximal systemic exposure and to establish a baseline for efficacy. In contrast, oral administration is often preferred for chronic therapies due to its convenience, but it can be challenged by variable absorption and degradation in the gastrointestinal tract. msdvetmanual.com
The formulation of a drug product is equally critical. Excipients and delivery systems are selected to ensure stability, improve solubility, and control the release of the active pharmaceutical ingredient. msdvetmanual.com For example, specialized formulations can be designed for sustained release, maintaining therapeutic drug concentrations over an extended period and potentially reducing dosing frequency. Transdermal patches and topical gels represent formulations designed to deliver drugs through the skin for either local or systemic effects. msdvetmanual.comnih.gov
In preclinical animal models, the impact of different routes and formulations on efficacy is rigorously evaluated. nih.gov Studies may compare the therapeutic outcomes of a compound administered via different routes to identify the most effective delivery method. Furthermore, the development of novel formulations, such as nanoparticles or liposomes, can be explored to enhance drug targeting to specific tissues or cells, thereby increasing efficacy and reducing systemic toxicity. nih.gov The ultimate goal is to develop a formulation and administration route that provides optimal therapeutic benefit in the intended patient population.
| Route of Administration | General Characteristics | Impact on Preclinical Efficacy |
| Intravenous (IV) | Rapid onset, complete bioavailability. nih.gov | Often used to establish maximum potential efficacy by ensuring direct systemic exposure. nih.gov |
| Oral (PO) | Convenient, but subject to absorption variability and first-pass metabolism. msdvetmanual.com | Efficacy can be influenced by formulation designed to protect the drug and enhance absorption. msdvetmanual.com |
| Subcutaneous (SC) | Slower absorption than IV, can be suitable for self-administration. nih.gov | Provides a more sustained release profile which can affect the duration of the therapeutic effect. nih.gov |
| Topical/Transdermal | Local or systemic delivery through the skin. msdvetmanual.com | Efficacy is dependent on the ability of the formulation to facilitate drug penetration through the skin barrier. msdvetmanual.com |
Analytical Methods Development and Validation for 3 Oxahomoisocarbacyclin
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are indispensable for the separation of 3-Oxahomoisocarbacyclin from related substances and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies
While specific HPLC methodologies for the routine analysis of this compound are not extensively detailed in publicly available literature, the purification of a structurally related 3-oxa homoisocarbacyclin (B135982) analog has been documented. The purification of this analog was achieved using column chromatography on silica (B1680970) gel. The elution was performed with a solvent system of n-hexane and ethyl acetate. This suggests that a normal-phase HPLC method could be developed for the separation and purification of this compound. For quantitative analysis, a reversed-phase HPLC method would likely be the preferred approach, utilizing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector at a wavelength where the chromophore of the molecule exhibits maximum absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Currently, there is no specific information available in the public domain regarding the application of GC-MS/MS for the analysis of this compound. Due to the compound's polarity and relatively high molecular weight, derivatization would likely be necessary to increase its volatility for GC analysis.
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in confirming the chemical structure of this compound and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For a 3-oxa homoisocarbacyclin analog, ¹H NMR and ¹³C NMR data would be essential for confirming its intricate cyclic structure and the stereochemistry of its substituents.
Table 1: Hypothetical ¹H NMR Data for a 3-Oxa Homoisocarbacyclin Analog
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.6-5.8 | m | 2H | Olefinic protons |
| 4.0-4.2 | m | 1H | CH-O |
| 3.5-3.8 | m | 2H | CH₂-O |
| 0.9 | t | 3H | CH₃ |
This table is a hypothetical representation and is not based on reported data.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For a 3-oxa homoisocarbacyclin analog, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) would be suitable ionization techniques.
Table 2: Expected Mass Spectrometry Data for a 3-Oxa Homoisocarbacyclin Analog
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HRMS | ESI+ | [M+H]⁺ | Molecular ion peak confirming the molecular weight |
| MS/MS | ESI+ | Fragment ions | Provides structural information based on fragmentation patterns |
This table is a hypothetical representation and is not based on reported data.
Bioanalytical Methodologies for Quantification in Biological Matrices (e.g., Plasma, Tissue)
The development of sensitive and specific bioanalytical methods is critical for studying the pharmacokinetics of this compound.
Information regarding specific bioanalytical methodologies for the quantification of this compound in biological matrices such as plasma or tissue is not currently available in the public domain. However, based on the analysis of other prostacyclin analogs, it is anticipated that a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the most suitable approach. This technique offers high sensitivity and selectivity, which are essential for measuring the low concentrations of the drug typically found in biological samples. The method would involve protein precipitation or solid-phase extraction to isolate the analyte from the biological matrix, followed by chromatographic separation and detection by MS/MS.
Validation Parameters for Analytical Procedures (Accuracy, Precision, Linearity, Specificity, Robustness)
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. europa.euglobalresearchonline.net These validation parameters are crucial for ensuring that the method is reliable, reproducible, and fit for purpose. gmpua.com For a compound such as this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique. The validation of an HPLC method for this compound would involve the following key parameters:
Accuracy: Accuracy demonstrates the closeness of the results obtained by the method to the true value. globalresearchonline.net It is typically assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. For this compound, this would involve adding known quantities of a pure reference standard to a placebo mixture and analyzing the samples. The acceptance criterion for accuracy is generally a recovery of 98.0% to 102.0%. uhplcs.com
Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. uhplcs.com It is considered at two levels:
Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time.
Intermediate Precision: This expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. uhplcs.com
The precision is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements.
Linearity: Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. globalresearchonline.net This is determined by analyzing a series of dilutions of a standard solution. For this compound, a typical range for an assay method would be 80% to 120% of the target concentration. europa.eu The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.999.
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.net In the context of this compound, the method must be able to separate the main compound from its potential synthetic byproducts and degradants. This is often demonstrated by spiking the sample with known impurities and showing that their peaks are well-resolved from the main peak.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. gmpua.com This provides an indication of its reliability during normal usage. For an HPLC method, these variations could include the pH of the mobile phase, the column temperature, and the flow rate. The method is considered robust if the results remain within acceptable limits despite these small changes.
Interactive Data Table: Representative HPLC Method Validation Parameters for a this compound Analog
While specific validation data for this compound is not publicly available, the following table represents typical results for a validated HPLC method for a closely related isocarbacyclin (B1236256) analog.
| Validation Parameter | Test | Acceptance Criteria | Representative Result |
| Accuracy | Recovery of spiked analyte at 3 levels (80%, 100%, 120%) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision | |||
| Repeatability | RSD of 6 replicate injections | ≤ 1.0% | 0.45% |
| Intermediate Precision | RSD across different days and analysts | ≤ 2.0% | 1.10% |
| Linearity | Correlation coefficient (r²) over 5 concentration levels | ≥ 0.999 | 0.9998 |
| Specificity | Resolution between analyte and known impurities | Resolution > 2.0 | All peaks resolved |
| Robustness | |||
| Mobile Phase pH | ± 0.2 units | System suitability passes | Pass |
| Column Temperature | ± 5 °C | System suitability passes | Pass |
| Flow Rate | ± 10% | System suitability passes | Pass |
Chiral Analysis for Stereoisomeric Purity
This compound is a chiral molecule, meaning it can exist as non-superimposable mirror images called enantiomers. As different enantiomers can have distinct pharmacological and toxicological profiles, it is crucial to control the stereoisomeric purity of the final product. iitgoa.ac.in The primary technique for determining chiral purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC). core.ac.uk
The development of a chiral HPLC method for this compound would involve selecting a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating prostaglandin-like molecules. core.ac.uk The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best separation between the desired enantiomer and its unwanted counterpart.
For isocarbacyclin, a close structural analog, it has been noted that the racemic methyl ester can be separated using a chiral column. This indicates that a similar approach would likely be successful for this compound. The validation of a chiral HPLC method would include demonstrating its ability to accurately and precisely quantify the unwanted enantiomer, often at very low levels (e.g., less than 0.1%).
Interactive Data Table: Representative Chiral HPLC Method Parameters for an Isocarbacyclin Analog
The following table outlines typical parameters for a chiral HPLC method used to determine the enantiomeric purity of an isocarbacyclin analog.
| Parameter | Description |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | Hexane:Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Limit of Quantitation (LOQ) | Typically ≤ 0.05% for the unwanted enantiomer |
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Indications Beyond Current Preclinical Observations
Prostacyclin analogs are well-established for their potent vasodilatory and anti-platelet aggregation properties, forming the cornerstone of therapy for pulmonary arterial hypertension (PAH). numberanalytics.comnih.govcvpharmacology.comnih.goversnet.orgmedscape.comersnet.org The future for 3-Oxahomoisocarbacyclin, however, may lie in exploring its therapeutic potential beyond this primary indication. The anti-proliferative effects of prostacyclin mimetics, for instance, suggest a rationale for investigating their utility in certain cancers. cvpharmacology.comersnet.orgfrontiersin.org
Preclinical studies in animal models have also pointed towards potential applications in metabolic disorders. There is emerging evidence that prostacyclin analogs could play a role in managing metabolic syndrome and heart failure with preserved ejection fraction (HFpEF), opening up new avenues for clinical investigation. frontiersin.orgnih.gov Future research should focus on elucidating the specific mechanisms through which this compound might exert beneficial effects in these and other cardiovascular diseases.
Development of Targeted Delivery Systems for this compound
A significant hurdle in the clinical use of many prostacyclin analogs is the mode of administration, which can be cumbersome and associated with systemic side effects. nih.govkglmeridian.commdpi.comnih.gov The development of targeted delivery systems for this compound is therefore a critical area of future research. The goal is to maximize the drug's concentration at the site of action while minimizing systemic exposure.
Nanomedicine offers a promising platform for achieving this. Encapsulating this compound within nanoparticles, liposomes, or microspheres could not only improve its stability but also allow for targeted delivery to specific tissues or organs. nih.govresearchgate.net Furthermore, the success of oral prostacyclin receptor agonists like selexipag (B1681723) underscores the importance of developing oral formulations of next-generation analogs like this compound to enhance patient convenience and compliance. numberanalytics.comcvpharmacology.comnih.goversnet.orgacs.org
| Delivery System | Potential Advantages for this compound |
| Nanoparticles | Enhanced stability, targeted delivery, controlled release. |
| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and lipophilic drugs. |
| Microspheres | Sustained release over extended periods. |
| Oral Formulations | Improved patient convenience and adherence. |
Integration of Multi-Omics Technologies for Comprehensive Mechanistic Insights
To fully understand the therapeutic potential and mechanism of action of this compound, a systems biology approach is necessary. The integration of multi-omics technologies—including genomics, proteomics, and metabolomics—can provide an unprecedentedly detailed picture of the molecular pathways modulated by this compound. nih.govfrontiersin.orgmdpi.comfrontiersin.org
By applying these technologies, researchers can identify novel biomarkers of drug response, uncover previously unknown mechanisms of action, and better understand the heterogeneity of patient responses. This knowledge will be invaluable for personalizing treatment and identifying new therapeutic targets. For example, multi-omics studies in the context of PAH are already yielding new insights into the disease's complex pathophysiology. nih.gov
Advanced Computational and Machine Learning Approaches in this compound Research
In silico methods are becoming increasingly powerful tools in drug discovery and development. Advanced computational modeling and machine learning can accelerate the research and development of this compound in several ways. Molecular docking and dynamics simulations can be used to model the interaction of this compound with the prostacyclin receptor and other potential targets, providing insights into its binding affinity and selectivity. nih.govkisti.re.krnih.govrcsb.org
This information can guide the design of new analogs with improved pharmacological properties. Machine learning algorithms can also be applied to analyze large datasets from multi-omics studies to identify complex patterns and predict therapeutic outcomes, ultimately leading to more effective and personalized treatment strategies. frontiersin.org
Strategies for Overcoming Translational Challenges in Prostacyclin Analog Development
The journey from a promising preclinical compound to a clinically approved therapy is fraught with challenges. For prostacyclin analogs like this compound, these hurdles often relate to their pharmacokinetic properties, such as a short half-life, and the potential for systemic side effects. nih.goversnet.orgmedscape.commdpi.comecrjournal.comresearchgate.netplicnihypertenze.cz
Future strategies to overcome these translational challenges will likely involve a multi-pronged approach. This includes the rational design of more stable and selective analogs, the development of innovative drug delivery systems as discussed above, and the use of sophisticated preclinical models that more accurately recapitulate human disease. Furthermore, designing efficient clinical trials, particularly for rare diseases like PAH, is crucial for demonstrating clinical efficacy and safety. researchgate.net
| Challenge | Potential Strategy |
| Short half-life | Development of more stable analogs; controlled-release formulations. |
| Systemic side effects | Targeted drug delivery systems; development of more receptor-selective analogs. |
| Complex administration | Development of oral or inhaled formulations. |
| Clinical trial design | Use of novel endpoints; adaptive trial designs. |
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-Oxahomoisocarbacyclin to ensure reproducibility?
Methodological Answer:
- Reaction conditions : Document precise temperature, solvent purity, and catalyst loading (e.g., anhydrous conditions for acid-sensitive intermediates) .
- Characterization : Use orthogonal techniques (e.g., / NMR, HPLC purity >95%, high-resolution mass spectrometry) to confirm structural identity and purity. For novel analogs, include X-ray crystallography if feasible .
- Batch consistency : Report yields and purity across multiple synthetic batches, noting deviations >5% as potential protocol flaws .
Q. How should researchers design experiments to validate the stability of this compound under physiological conditions?
Methodological Answer:
- pH stability assays : Incubate the compound in buffers mimicking physiological pH ranges (e.g., 1.2 for gastric fluid, 7.4 for plasma) and analyze degradation products via LC-MS .
- Thermal stability : Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling .
- Light sensitivity : Conduct photostability tests per ICH guidelines (e.g., exposure to 1.2 million lux-hours) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s biological activity across different cell lines?
Methodological Answer:
- Experimental variables : Control for cell passage number, culture media supplements (e.g., serum concentration), and receptor expression levels (validate via flow cytometry) .
- Pharmacokinetic profiling : Compare intracellular compound accumulation using radiolabeled analogs or LC-MS quantification .
- Data triangulation : Apply meta-analysis to reconcile discrepancies, prioritizing studies with rigorous controls (e.g., sham-treated cohorts) .
Q. What advanced techniques are recommended for elucidating the mechanism of action of this compound in vascular smooth muscle cells?
Methodological Answer:
- Target deconvolution : Use affinity chromatography coupled with mass spectrometry to identify binding partners .
- Pathway analysis : Employ RNA-seq or phosphoproteomics to map downstream signaling cascades (e.g., cAMP/PKA vs. Rho-kinase pathways) .
- Functional validation : CRISPR/Cas9 knockout of putative targets to confirm phenotypic rescue .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound analogs?
Methodological Answer:
- Bioavailability studies : Measure plasma exposure (AUC, ) and tissue distribution via LC-MS .
- Metabolite screening : Identify active/inactive metabolites using hepatocyte incubation or in vivo sampling .
- PK/PD modeling : Integrate pharmacokinetic data with dose-response curves to refine dosing regimens .
Methodological Best Practices
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in preclinical models?
Methodological Answer:
Q. How can researchers ensure robust structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer:
- Scaffold diversification : Systematically modify core regions (e.g., oxabicyclo ring, sidechain length) while retaining critical pharmacophores .
- Free-Wilson vs. Hansch analysis : Compare additive (group contributions) vs. physicochemical (logP, polar surface area) SAR models .
- 3D-QSAR : Employ CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .
Data Presentation and Reproducibility
Q. What guidelines should be followed when presenting spectral data for this compound in publications?
Methodological Answer:
- NMR reporting : Include full spectra in supporting information, annotating key peaks (δ, multiplicity, coupling constants) .
- Chromatographic purity : Disclose column type, mobile phase, and detection wavelength for HPLC/UPLC traces .
- Data accessibility : Deposit raw data in repositories like Zenodo or Figshare with unique DOIs .
Q. How can researchers enhance the reproducibility of in vivo studies involving this compound?
Methodological Answer:
- ARRIVE 2.0 compliance : Detail animal strain, sex, randomization, and blinding protocols .
- Positive/negative controls : Include reference compounds (e.g., iloprost for prostacyclin receptor assays) .
- Pre-registration : Upload study designs to platforms like OSF or ClinicalTrials.gov to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
